1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea
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Overview
Description
BMS-870145 is a potent and selective P2Y1 purinergic receptor antagonist. It is an orally available compound that has demonstrated significant antithrombotic efficacy with reduced bleeding compared to P2Y12 antagonists like prasugrel in preclinical studies .
Preparation Methods
The synthesis of BMS-870145 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of the indole core, followed by functionalization to introduce the chlorophenyl, fluoro, and trifluoromethoxy groups. The final step involves the formation of the urea linkage . Industrial production methods for BMS-870145 are not widely documented, but they would likely involve optimization of these synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
BMS-870145 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BMS-870145 has several scientific research applications:
Chemistry: It is used as a tool compound to study P2Y1 receptor signaling pathways.
Biology: The compound is utilized in research to understand the role of P2Y1 receptors in various biological processes.
Medicine: BMS-870145 is investigated for its potential therapeutic applications in conditions where P2Y1 receptor antagonism could be beneficial, such as thrombosis and other cardiovascular diseases.
Industry: The compound may be used in the development of new pharmaceuticals targeting P2Y1 receptors.
Mechanism of Action
BMS-870145 exerts its effects by selectively antagonizing the P2Y1 purinergic receptor. This receptor is involved in platelet aggregation and other cellular processes. By blocking the P2Y1 receptor, BMS-870145 inhibits platelet aggregation, thereby reducing the risk of thrombus formation. The molecular targets include the P2Y1 receptor, and the pathways involved are those related to purinergic signaling .
Comparison with Similar Compounds
BMS-870145 is unique in its selectivity and potency as a P2Y1 receptor antagonist. Similar compounds include:
Prasugrel: A P2Y12 receptor antagonist with a different mechanism of action.
Clopidogrel: Another P2Y12 receptor antagonist used in antithrombotic therapy.
Properties
Molecular Formula |
C30H24ClF4N3O3 |
---|---|
Molecular Weight |
586.0 g/mol |
IUPAC Name |
1-[2-[4-(4-chlorophenyl)-5-fluoro-7-hydroxy-3,3-dimethyl-2H-indol-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C30H24ClF4N3O3/c1-29(2)16-38(27-24(39)15-21(32)25(26(27)29)17-7-9-18(31)10-8-17)23-6-4-3-5-22(23)37-28(40)36-19-11-13-20(14-12-19)41-30(33,34)35/h3-15,39H,16H2,1-2H3,(H2,36,37,40) |
InChI Key |
GKKHXSFPYJSHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1C(=C(C=C2O)F)C3=CC=C(C=C3)Cl)C4=CC=CC=C4NC(=O)NC5=CC=C(C=C5)OC(F)(F)F)C |
Origin of Product |
United States |
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